molecular formula C19H18F2N4O B4698570 N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea

Cat. No.: B4698570
M. Wt: 356.4 g/mol
InChI Key: WVLSHBCEKKICGZ-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with fluorobenzyl and dimethyl groups, as well as a fluorophenyl group attached to the urea moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazine derivatives with α,β-unsaturated ketones or aldehydes under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the urea moiety: The final step involves the reaction of the substituted pyrazole with 4-fluorophenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and purity.

Chemical Reactions Analysis

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and fluorophenyl positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide: This compound also contains a pyrazole ring and fluorobenzyl group but differs in the presence of an oxazole ring and carboxamide moiety.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a pyrazole ring with fluorophenyl and naphthyl substituents, highlighting the diversity of pyrazole derivatives.

The uniqueness of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(4-fluorophenyl)urea lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c1-12-18(23-19(26)22-16-9-7-15(20)8-10-16)13(2)25(24-12)11-14-5-3-4-6-17(14)21/h3-10H,11H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLSHBCEKKICGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea
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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea

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